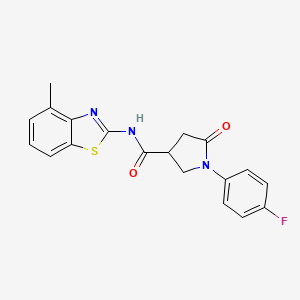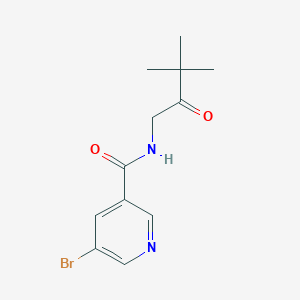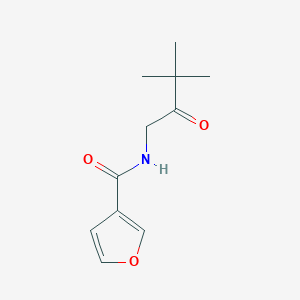
2-(4-Ethoxyphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O2 It is a derivative of propanal, where the propanal group is substituted with a 4-ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Ethoxyphenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Reaction Conditions:
Reactants: 4-ethoxybenzaldehyde, propanal
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-(4-Ethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a catalyst.
Major Products
Oxidation: 2-(4-Ethoxyphenyl)propanoic acid
Reduction: 2-(4-Ethoxyphenyl)propanol
Substitution: Products depend on the nucleophile used (e.g., 2-(4-aminophenyl)propanal if an amine is used).
科学研究应用
2-(4-Ethoxyphenyl)propanal has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-(4-Ethoxyphenyl)propanal depends on its specific application. In organic synthesis, it acts as an intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the final drug molecule synthesized from it.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)propanal
- 2-(4-Isopropylphenyl)propanal
- 2-(4-Chlorophenyl)propanal
Comparison
2-(4-Ethoxyphenyl)propanal is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. Compared to 2-(4-Methoxyphenyl)propanal, the ethoxy group is bulkier and more electron-donating, potentially leading to different reactivity patterns. The presence of the ethoxy group also affects the compound’s solubility and boiling point compared to its analogs.
属性
IUPAC Name |
2-(4-ethoxyphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOHCPOJVBHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)


![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)




